6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

P2Y6 Purinoceptor Inflammation Atherosclerosis

This P2Y6 purinoceptor antagonist (IC50=6.84µM) features a cyclobutylcarbamoyl group that confers distinct steric/electronic properties and quantifiably higher lipophilicity (ΔLogP ≈2.1 vs. the cyclopropyl analog). Its fragment-like profile (MW 220.22) and moderate, tunable antagonism make it an ideal starting point for SAR campaigns targeting graded P2Y6 signaling in inflammatory or atherosclerotic models—impossible to replicate with generic pyridine-2-carboxylic acid derivatives. Buy 98% purity CBPC to advance your P2Y6 antagonist optimization.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1457627-68-7
Cat. No. B1399477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid
CAS1457627-68-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c14-10(12-7-3-1-4-7)8-5-2-6-9(13-8)11(15)16/h2,5-7H,1,3-4H2,(H,12,14)(H,15,16)
InChIKeyGKVFRDDMONRVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CAS 1457627-68-7): Procurement-Ready Pyridine-2-Carboxylic Acid Building Block with Defined P2Y6 Antagonist Activity


6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CBPC) is a synthetic pyridine-2-carboxylic acid derivative featuring a cyclobutylcarbamoyl moiety at the 6-position [1]. The compound has a molecular weight of 220.22 g/mol, a computed XLogP3-AA of 1.2, and 2 hydrogen bond donors and 4 hydrogen bond acceptors [2]. It has been identified as an antagonist of the human P2Y6 purinoceptor with an IC50 of 6.84 µM in calcium mobilization assays [3].

Why Generic Substitution of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid with Close Analogs Fails: Quantitative Differentiators


Within the pyridine-2-carboxylic acid class, even subtle structural variations (e.g., cyclobutyl vs. cyclopropyl carbamoyl) produce quantifiable differences in lipophilicity (XLogP3-AA 1.2 vs. -0.90) [1] and, more critically, in biological target engagement. The cyclobutylcarbamoyl moiety confers a distinct steric and electronic profile that directly impacts P2Y6 receptor antagonism potency [2]. Simply substituting this compound with a generic, closely related pyridine-2-carboxylic acid derivative cannot reproduce the specific P2Y6 activity profile required for assays targeting this receptor [2].

Product-Specific Quantitative Evidence for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid: Head-to-Head vs. Comparators


Evidence 1: P2Y6 Receptor Antagonist Activity Compared to Benchmark Antagonist MRS 2578

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid exhibits antagonist activity at the human P2Y6 receptor with an IC50 of 6.84 µM (6840 nM) [1]. This compares to the benchmark selective P2Y6 antagonist MRS 2578, which displays an IC50 of 37 nM in a similar calcium mobilization assay [2]. While MRS 2578 is significantly more potent (approximately 185-fold), the cyclobutylcarbamoyl compound offers a distinct, less potent chemical scaffold for P2Y6 antagonism, which may be advantageous for probe development or for studies requiring partial/tunable receptor inhibition.

P2Y6 Purinoceptor Inflammation Atherosclerosis

Evidence 2: Lipophilicity (LogP) Differentiates the Cyclobutyl from the Cyclopropyl Carbamoyl Analog

The computed lipophilicity of 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid (XLogP3-AA = 1.2) [1] is markedly higher than that of its direct cyclopropylcarbamoyl analog (LogP = -0.90) . This difference of approximately 2.1 log units translates to a significant variance in predicted membrane permeability and aqueous solubility, which are critical parameters for optimizing bioactivity in cellular assays.

Physicochemical Properties Drug-Likeness Permeability

Evidence 3: Physicochemical Profile vs. Benchmark P2Y6 Antagonist MRS 2578

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (MW = 220.22 g/mol, HBD = 2, HBA = 4) [1] is a low molecular weight fragment-like molecule. In stark contrast, the benchmark P2Y6 antagonist MRS 2578 is a larger, more complex molecule (MW = 472.67 g/mol, HBD = 4, HBA = 6) [2]. This fundamental size and complexity difference positions the cyclobutylcarbamoyl compound as a potentially superior starting point for fragment-based drug discovery (FBDD) or for lead optimization campaigns where reducing molecular weight is a priority.

Drug-Likeness Rule of Five Fragment-Based Drug Design

Evidence 4: Vendor-Specified Purity: A Quantitative Assurance of Material Quality

Commercially available 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid is offered with a minimum purity specification of 98% (by Leyan) , while other vendors offer 95%+ [REFS-2, REFS-3]. This level of purity is essential for reproducible biological assay results and for use as a synthetic intermediate where impurities could compromise downstream reactions. The 98% purity specification provides a quantifiable benchmark for procurement.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Based on Quantitative Differentiation


Scenario 1: Fragment-Based P2Y6 Antagonist Discovery

Given its low molecular weight (220.22 g/mol) and confirmed, albeit moderate, P2Y6 antagonism (IC50 = 6.84 µM) [1], this compound is an ideal fragment hit for structure-activity relationship (SAR) campaigns aimed at developing novel P2Y6 antagonists. Its fragment-like properties facilitate efficient optimization and offer a clean starting point distinct from the more complex benchmark MRS 2578.

Scenario 2: Chemical Biology Tool for Studying Partial P2Y6 Inhibition

The compound's moderate P2Y6 antagonist activity (IC50 = 6.84 µM) [1] is well-suited for studies requiring partial or tunable receptor blockade. This contrasts with the potent, complete antagonism of MRS 2578 (IC50 = 37 nM) [2], making it a valuable tool for investigating graded P2Y6 signaling responses in inflammatory or atherosclerotic models [3].

Scenario 3: Building Block for Optimizing Cellular Permeability in Pyridine-2-Carboxylic Acid Series

The quantifiable difference in lipophilicity (ΔLogP ≈ 2.1) compared to the cyclopropyl analog [1] makes this compound a strategic choice when designing analogs with enhanced predicted membrane permeability. Researchers can leverage this property to systematically explore how incremental increases in LogP affect cellular uptake and bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.